Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
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Overview
Description
Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with the molecular formula C30H34N2O8S This compound is characterized by its intricate structure, which includes a benzoyl group, a dimethylsulfamoyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
The synthesis of Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the synthesis of the benzoyl intermediate through a Friedel-Crafts acylation reaction.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a nucleophilic substitution reaction.
Formation of the Tetrahydroisoquinoline Moiety: This step involves the cyclization of the intermediate to form the tetrahydroisoquinoline ring.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the target compound.
Chemical Reactions Analysis
Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Scientific Research Applications
Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has diverse scientific research applications, including:
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structure and biological activity.
Biochemistry: It is used in biochemical studies to understand its interactions with various biomolecules.
Material Sciences: The compound’s properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-({2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with similar compounds such as:
Benzocaine Derivatives: These compounds share a similar benzoyl structure but differ in their functional groups and biological activity.
Tetrahydroisoquinoline Derivatives: These compounds have a similar core structure but vary in their substituents and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C30H34N2O8S |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[4-(dimethylsulfamoyl)benzoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C30H34N2O8S/c1-6-39-30(34)21-7-11-23(12-8-21)40-19-26-25-18-28(38-5)27(37-4)17-22(25)15-16-32(26)29(33)20-9-13-24(14-10-20)41(35,36)31(2)3/h7-14,17-18,26H,6,15-16,19H2,1-5H3 |
InChI Key |
JBOMRDNEMQGORC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)OC)OC |
Origin of Product |
United States |
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